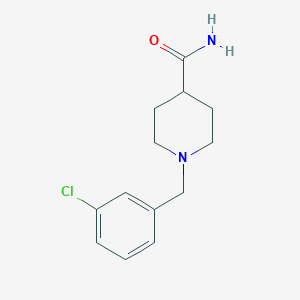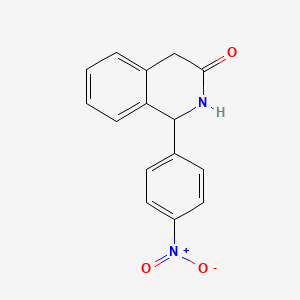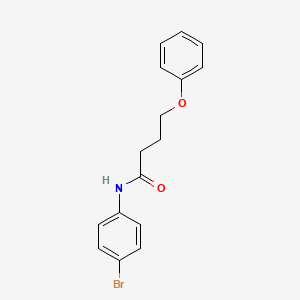![molecular formula C20H22Cl2N2O3 B5003710 2-(4-chloro-3,5-dimethylphenoxy)-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B5003710.png)
2-(4-chloro-3,5-dimethylphenoxy)-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-chloro-3,5-dimethylphenoxy)aniline” has a molecular weight of 247.72 and a molecular formula of C14H14ClNO . It’s used for research purposes . Another related compound is “2-(4-chloro-3,5-dimethylphenoxy)butanoic acid” with a molecular weight of 242.7 and a molecular formula of C12H15ClO3 . This compound is also used for proteomics research .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES notation. For “2-(4-chloro-3,5-dimethylphenoxy)aniline”, the SMILES notation isCC1=CC(=CC(=C1Cl)C)OC2=CC=CC=C2N . For “2-(4-chloro-3,5-dimethylphenoxy)butanoic acid”, the SMILES notation is CCC(C(=O)O)OC1=CC(=C(C(=C1)C)Cl)C . Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight and formula. For “2-(4-chloro-3,5-dimethylphenoxy)aniline”, the molecular weight is 247.72 and the molecular formula is C14H14ClNO . For “2-(4-chloro-3,5-dimethylphenoxy)butanoic acid”, the molecular weight is 242.7 and the molecular formula is C12H15ClO3 .Safety and Hazards
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O3/c1-13-9-16(10-14(2)20(13)22)27-12-19(25)23-15-3-4-18(17(21)11-15)24-5-7-26-8-6-24/h3-4,9-11H,5-8,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBMWUAMFHTGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-{[2-(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B5003644.png)
![3-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B5003654.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5003660.png)
![5-[(4-iodo-1H-pyrazol-1-yl)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5003662.png)
![N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-butoxybenzamide](/img/structure/B5003672.png)

![propyl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5003693.png)



![2-bromo-1-[2-(3-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5003705.png)

![N-(4-PHENYL-13-THIAZOL-2-YL)BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE](/img/structure/B5003728.png)
![1-cyclohexyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5003734.png)
